molecular formula C10H18O3 B14168936 Valeric acid, 2-tetrahydrofurylmethyl ester CAS No. 5451-86-5

Valeric acid, 2-tetrahydrofurylmethyl ester

Cat. No.: B14168936
CAS No.: 5451-86-5
M. Wt: 186.25 g/mol
InChI Key: OEVTUVJILMZZJR-UHFFFAOYSA-N
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Description

Valeric acid, 2-tetrahydrofurylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular ester is formed from valeric acid and 2-tetrahydrofurylmethanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeric acid, 2-tetrahydrofurylmethyl ester can be synthesized through the esterification of valeric acid with 2-tetrahydrofurylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Valeric acid+2-tetrahydrofurylmethanolH2SO4Valeric acid, 2-tetrahydrofurylmethyl ester+H2O\text{Valeric acid} + \text{2-tetrahydrofurylmethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Valeric acid+2-tetrahydrofurylmethanolH2​SO4​​Valeric acid, 2-tetrahydrofurylmethyl ester+H2​O

Industrial Production Methods

In an industrial setting, the esterification process can be optimized by using continuous flow reactors and solid acid catalysts. These methods enhance the efficiency and yield of the esterification process. For example, the use of mesoporous catalysts like Al-SBA-15 supported with phosphotungstic acid (PTA) has shown high catalytic activity and selectivity towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2-tetrahydrofurylmethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-tetrahydrofurylmethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

    Hydrolysis: Valeric acid and 2-tetrahydrofurylmethanol.

    Reduction: Valeric alcohol and 2-tetrahydrofurylmethanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Valeric acid, 2-tetrahydrofurylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of valeric acid, 2-tetrahydrofurylmethyl ester primarily involves its hydrolysis to valeric acid and 2-tetrahydrofurylmethanol. The ester bond is cleaved by esterases or under acidic/basic conditions, releasing the parent acid and alcohol. These products can then participate in various biochemical pathways and exert their effects through interactions with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valeric acid, 2-tetrahydrofurylmethyl ester is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other valeric acid esters

Properties

CAS No.

5451-86-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

oxolan-2-ylmethyl pentanoate

InChI

InChI=1S/C10H18O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h9H,2-8H2,1H3

InChI Key

OEVTUVJILMZZJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC1CCCO1

Origin of Product

United States

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